(2-Chloro-5-fluorobenzyl)hydrazine hydrochloride
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Overview
Description
(2-Chloro-5-fluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9Cl2FN2 and a molecular weight of 211.06 g/mol . It appears as a white solid and is soluble in water and some organic solvents . This compound is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chloro-5-fluorobenzyl)hydrazine hydrochloride is typically synthesized through a two-step process :
Reaction of 2-chloro-5-fluorobenzylamine with hydrazine: This reaction is carried out in an organic solvent to produce (2-chloro-5-fluorobenzyl)hydrazine.
Formation of the hydrochloride salt: The resulting (2-chloro-5-fluorobenzyl)hydrazine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-fluorobenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl ring.
Oxidation and reduction: The hydrazine moiety can be involved in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzyl derivatives .
Scientific Research Applications
(2-Chloro-5-fluorobenzyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and as a reagent in biochemical assays.
Industry: It serves as a building block in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-chloro-5-fluorobenzyl)hydrazine hydrochloride involves its interaction with various molecular targets. The hydrazine moiety can form hydrazones with carbonyl compounds, which can then undergo further chemical transformations . The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Fluorobenzyl)hydrazine: This compound is similar in structure but lacks the chloro substituent.
(2-Chlorobenzyl)hydrazine: This compound lacks the fluoro substituent.
Uniqueness
(2-Chloro-5-fluorobenzyl)hydrazine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the benzyl ring. These substituents can influence the compound’s reactivity and its interactions with other molecules, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H9Cl2FN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
(2-chloro-5-fluorophenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C7H8ClFN2.ClH/c8-7-2-1-6(9)3-5(7)4-11-10;/h1-3,11H,4,10H2;1H |
InChI Key |
YCJRTEYCIAPAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNN)Cl.Cl |
Origin of Product |
United States |
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